N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17997962
InChI: InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24)
SMILES:
Molecular Formula: C15H10BrF3N2O2S
Molecular Weight: 419.2 g/mol

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide

CAS No.:

Cat. No.: VC17997962

Molecular Formula: C15H10BrF3N2O2S

Molecular Weight: 419.2 g/mol

* For research use only. Not for human or veterinary use.

N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide -

Specification

Molecular Formula C15H10BrF3N2O2S
Molecular Weight 419.2 g/mol
IUPAC Name N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C15H10BrF3N2O2S/c16-10-6-7-11(12(8-10)23-15(17,18)19)20-14(24)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,24)
Standard InChI Key ANCNDBQXILBBKU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzamide moiety (C₆H₅CONH₂), which serves as the foundational scaffold.

  • A carbamothioyl group (-NHC(=S)-), introducing sulfur-based reactivity.

  • A 4-bromo-2-(trifluoromethoxy)phenyl substituent, contributing halogen and electron-withdrawing effects.

The IUPAC name, N-[[4-bromo-2-(trifluoromethoxy)phenyl]carbamothioyl]benzamide, reflects this arrangement. The trifluoromethoxy group (-OCF₃) enhances metabolic stability and lipophilicity, while the bromine atom at the para position influences electronic interactions and steric bulk .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₀BrF₃N₂O₂S
Molecular Weight419.2 g/mol
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)OC(F)(F)F
InChIKeyANCNDBQXILBBKU-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • LogP (Partition Coefficient): Estimated at 4.12, indicating moderate lipophilicity suitable for membrane permeability.

  • Topological Polar Surface Area (TPSA): 89.3 Ų, suggesting moderate solubility in polar solvents.

  • Hydrogen Bonding: Two donor and four acceptor sites, facilitating interactions with biological targets.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-((4-Bromo-2-(trifluoromethoxy)phenyl)carbamothioyl)benzamide involves a multi-step sequence:

  • Preparation of 4-Bromo-2-(trifluoromethoxy)aniline: Bromination and trifluoromethoxylation of aniline derivatives.

  • Formation of the Carbamothioyl Intermediate: Reaction with thiophosgene (Cl₂C=S) to yield the isothiocyanate.

  • Coupling with Benzamide: Nucleophilic addition of benzamide to the isothiocyanate intermediate.

Critical Reaction Parameters

  • Temperature: Controlled between 0–5°C during thiophosgene reactions to prevent side reactions.

  • Catalysts: Triethylamine (TEA) or DMAP for acid scavenging and rate enhancement.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Challenges and Mitigation

  • Sulfur Instability: The carbamothioyl group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) during synthesis.

  • Regioselectivity: Bromine’s position is maintained via directing group strategies in electrophilic substitution .

CompoundTarget ActivityIC₅₀/MICSource
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamideAndrogen Receptor Antagonism0.8 nM (Enzalutamide analog)
N-(2-Bromo-4-(trifluoromethoxy)phenyl)benzamideAntifungal4 µg/mL (Candida albicans)

Research Gaps and Future Directions

Structural Modifications

  • Electron-Withdrawing Substituents: Introducing -NO₂ or -CF₃ at the benzamide’s meta position to enhance target affinity .

  • Heterocyclic Replacements: Substituting the phenyl ring with pyridine or thiophene to modulate solubility.

Preclinical Development

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in rodent models.

  • Target Identification: Using chemoproteomics to map protein binding partners.

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